Product packaging for Methyl 4-fluoro-2-phenylbenzoate(Cat. No.:CAS No. 724-10-7)

Methyl 4-fluoro-2-phenylbenzoate

Cat. No.: B1422799
CAS No.: 724-10-7
M. Wt: 230.23 g/mol
InChI Key: OUVOEZHVKWAICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluoro-2-phenylbenzoate is a fluorinated aromatic ester compound intended for research and development purposes. While specific biological or physicochemical data for this exact molecule may be limited in the public domain, its core structure is highly valuable in organic synthesis and materials science. Compounds within this chemical family are frequently employed as key intermediates in the preparation of more complex molecules. One prominent area of application for phenyl benzoate derivatives is in the development of liquid crystal materials . The molecular structure, which incorporates a rigid, fluorine-substituted aromatic system, is conducive to the formation of mesophases used in display technologies. The fluorine atom and ester linkage can significantly influence the polarity, polarizability, and ultimate mesomorphic properties of the resulting material . Furthermore, this ester serves as a versatile chemical building block . The methyl ester functional group can be transformed into other valuable functionalities, most notably through amidation reactions to form benzamide derivatives . Such amide compounds are privileged scaffolds in medicinal chemistry, often investigated for their potential pharmacological activities . For instance, 4-fluorobenzamide-based structures have been designed and synthesized as promising anti-inflammatory and analgesic agents with enhanced gastric tolerability . The presence of the fluorine atom is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Researchers can utilize this ester in metal-free, direct amidation protocols using water as a green solvent, a sustainable method for constructing amide bonds . Safety Notice: This product is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO2 B1422799 Methyl 4-fluoro-2-phenylbenzoate CAS No. 724-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVOEZHVKWAICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709508
Record name Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724-10-7
Record name Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Methyl 4 Fluoro 2 Phenylbenzoate and Analogous Fluorinated Benzoates

Esterification Pathways for the Formation of Fluorinated Benzoates

The final step in the synthesis of many fluorinated benzoates is the formation of the methyl ester group. This is typically achieved through the esterification of the corresponding carboxylic acid precursor, such as 4-fluoro-2-phenylbenzoic acid.

Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method. organic-chemistry.orgiajpr.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, to drive the equilibrium towards the formation of the ester and water. organic-chemistry.orguomustansiriyah.edu.iqyoutube.com The reaction is reversible, and its efficiency can be enhanced by either using a large excess of the alcohol or by removing the water as it is formed. organic-chemistry.org

For instance, the synthesis of various methyl benzoates is often accomplished by reacting the corresponding benzoic acid with methanol in the presence of a strong acid catalyst. uomustansiriyah.edu.iqyoutube.com A typical laboratory procedure involves refluxing the benzoic acid with methanol and a few drops of concentrated sulfuric acid for several hours. youtube.com Similarly, methyl 4-fluoro-3-nitrobenzoate can be synthesized by dissolving 4-fluoro-3-nitro-benzoic acid in methanol, adding concentrated sulfuric acid, and heating the mixture to reflux.

Transesterification is another viable, though less common, strategy for this class of compounds. It involves the reaction of an existing ester with an alcohol in the presence of a catalyst to form a new ester. This method can be advantageous when the starting carboxylic acid is difficult to handle or prepare.

The choice of catalyst is crucial for an efficient esterification process. While traditional mineral acids like sulfuric acid are widely used, modern research has focused on developing more sustainable and efficient catalytic systems. organic-chemistry.orguomustansiriyah.edu.iq

Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have been shown to be effective for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org This approach offers advantages in terms of catalyst recovery and reuse. Another study demonstrated the use of a Zr/Ti solid acid catalyst for the synthesis of a series of methyl benzoates, reporting for the first time the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids. mdpi.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions. mdpi.com N-fluorobenzenesulfonimide (NFSi) has been identified as an efficient and selective, non-metal catalyst for the direct esterification of aryl carboxylic acids under microwave irradiation, significantly reducing reaction times compared to conventional heating. mdpi.com In some cases, microwave irradiation of a fluorinated benzoic acid in alcohol with a catalytic amount of sulfuric acid, added at intervals, can lead to high yields of the corresponding ester. researchgate.net

Table 1: Comparison of Catalysts in the Esterification of Fluorinated Benzoic Acids
CatalystSubstrate ExampleConditionsKey AdvantagesReference
Sulfuric Acid (H₂SO₄)4-Fluoro-3-nitro-benzoic acidMethanol, RefluxLow cost, readily available
UiO-66-NH₂Fluorobenzoic acidsMethanol, HeatHeterogeneous, reusable, reduced reaction time vs. BF₃·MeOH rsc.org
N-fluorobenzenesulfonimide (NFSi)Benzoic acidsMethanol, MicrowaveFast, non-metal, water/air tolerant mdpi.com
Zr/Ti Solid AcidBenzoic acidsMethanol, HeatHeterogeneous, avoids strong Bronsted acids mdpi.com

Aromatic Functionalization Approaches for Phenylbenzoate Moiety Incorporation

The construction of the 4-fluoro-2-phenylbenzoate core requires precise methods for introducing the fluorine atom and the phenyl group at the correct positions on the benzene ring.

The incorporation of fluorine into an aromatic ring can be achieved through several methods, broadly classified as nucleophilic and electrophilic fluorination. beilstein-journals.org

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) anion. beilstein-journals.org This is a common strategy for synthesizing fluorinated aromatic compounds. For example, fluorobenzoic acids can be prepared through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts like cesium fluoride (CsF) in polar aprotic solvents. umn.eduarkat-usa.org This method has been applied to the synthesis of various fluorobenzoic acid derivatives. arkat-usa.org The reactivity in these systems can be influenced by substituents on the benziodoxolone ring. arkat-usa.org Another approach involves the fluorination of benzylic substrates with various leaving groups (such as bromides, iodides, and mesylates) using specialized fluoride reagents. nih.gov

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. Palladium-catalyzed C-H fluorination represents a modern approach, where reagents like Selectfluor or NFSI are used as the fluorine source. beilstein-journals.org This method can offer high regioselectivity, often guided by directing groups within the substrate molecule. beilstein-journals.org

The introduction of the phenyl group at the 2-position is a key step that is often accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki–Miyaura reaction is a particularly powerful and widely used method for forming carbon-carbon bonds between aryl groups. pjps.pknih.govmdpi.com

This reaction typically involves the coupling of an organoboron compound, such as a phenylboronic acid, with an aryl halide or pseudohalide (e.g., a triflate) in the presence of a palladium catalyst and a base. nih.govyoutube.com For the synthesis of a 2-phenylbenzoate structure, this could involve the reaction of a methyl 2-halobenzoate with phenylboronic acid. The development of highly active palladium precatalysts has enabled these couplings to proceed under mild conditions with a broad range of substrates, including aryl esters where the C(acyl)-O bond is cleaved. nih.gov

The choice of catalyst, ligands, base, and solvent are all critical for achieving high yields and preventing side reactions. nih.govmdpi.com For example, specific N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in Suzuki-Miyaura coupling reactions. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Biaryl Synthesis
Aryl ElectrophileBoron ReagentCatalyst SystemProduct TypeReference
Aryl Ester4-Methoxyphenylboronic acid(η³-1-ᵗBu-indenyl)Pd(IPr)(Cl)Biaryl nih.gov
Benzoyl ChloridePhenylboronic acidPEPPSI-type palladium complexesAromatic Ketone (Benzophenone) nih.gov
Bromobenzoyl ChloridePhenylboronic acidPd₂dba₃Aromatic Ketone (Bromobenzophenone) mdpi.com
2-BromothiopheneAryl boronic acidPalladium catalystAryl-thiophene youtube.com

Achieving the desired 4-fluoro-2-phenyl substitution pattern requires careful control of regioselectivity throughout the synthesis. The introduction of substituents onto a benzene ring is governed by the directing effects of the groups already present. For instance, in a Friedel-Crafts acylation of a monosubstituted benzene, the incoming acyl group will be directed to specific positions (ortho, meta, or para) depending on the electronic nature of the existing substituent.

In the synthesis of 4-fluoro-2-methylbenzoic acid, for example, the Friedel-Crafts acylation of m-fluorotoluene results in a mixture of ortho- and para-isomers, which must then be separated, often by recrystallization. google.com Similarly, the synthesis of 4-fluoro-3-methylacetophenone from 2-fluorotoluene via acylation also presents challenges of isomer control. patsnap.com

Advanced Synthetic Transformations for Diversification and Derivatization

The selective removal of fluorine atoms from polyfluorinated aromatic compounds represents a significant challenge in synthetic chemistry, yet it offers a powerful tool for creating diverse fluorinated molecules from common starting materials. Photocatalytic hydrodefluorination (HDF) has emerged as a particularly effective and mild strategy for achieving this transformation on fluorinated aryl benzoates. nih.govacs.org This "molecular sculpting" approach allows for the systematic and regioselective replacement of C–F bonds with C–H bonds, providing access to a wide array of fluorinated benzoate (B1203000) derivatives that would be difficult to synthesize through traditional methods. nih.govacs.org

The process typically employs a photocatalyst that, upon irradiation with visible light, can facilitate the transfer of an electron to the fluorinated benzoate substrate. This initiates a cascade that ultimately leads to the cleavage of a C–F bond and its replacement with a hydrogen atom, often sourced from a hydrogen donor present in the reaction mixture. The regioselectivity of the hydrodefluorination can be directed by the electronic properties and substitution pattern of the starting material. nih.gov

Research has demonstrated that starting from highly fluorinated, commercially available benzoic acids, a variety of benzoate derivatives with different fluorination patterns can be accessed. nih.govacs.org For instance, the strategic application of photocatalytic HDF, sometimes in concert with other synthetic operations like C-H arylation or decarboxylative coupling, enables the synthesis of numerous congeners of benzoic acid. nih.govacs.org The mild conditions of these photocatalytic reactions make them compatible with a range of functional groups, enhancing their synthetic utility. nih.gov

A summary of representative photocatalytic hydrodefluorination reactions on fluorinated benzoates is presented below.

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
Polyfluorinated Aryl BenzoatePhotocatalyst, Light Source, Hydrogen DonorMonodefluorinated or Didefluorinated BenzoateHigh nih.govacs.org
Difluorinated Benzoic AcidPhotocatalytic Dehalogenation, HydrolysisMonofluorinated Benzoic AcidGood acs.org
Highly Fluorinated Benzoic AcidSequential Photocatalytic HDF and other transformations16 different benzoate derivativesVarious nih.govacs.org

The conversion of esters to amides is a fundamental transformation in organic synthesis. For phenyl benzoate derivatives, this typically involves reaction with an amine, which can be facilitated by catalysts to overcome the relative stability of the ester group. While direct amidation of esters can be challenging, studies on analogous systems such as methyl benzoate and phenylacetic acid derivatives provide significant insights into effective methodologies.

Heterogeneous catalysts have shown considerable promise in these transformations. For example, niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net The catalytic activity is attributed to the Lewis acidic sites on the Nb₂O₅ surface, which activate the carbonyl group of the ester, thereby facilitating nucleophilic attack by the amine. researchgate.net This method is applicable to a wide range of esters and amines. researchgate.net

Another approach involves the direct coupling of carboxylic acids with amines, a reaction that is conceptually related to the amidation of their ester derivatives. Nickel(II) chloride (NiCl₂) has been shown to be an efficient catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.gov This method is noted for being eco-friendly and proceeding in moderate to excellent yields without the need for drying agents, as water is the only byproduct. nih.gov The efficiency of this reaction is influenced by the steric and electronic properties of substituents on the aromatic ring of the acid. nih.gov

The table below summarizes catalytic conditions for amidation reactions relevant to phenyl benzoate derivatives.

Substrate(s)Catalyst/ReagentSolventKey FindingsReference
Methyl Benzoate and AnilineNb₂O₅Solvent-freeHigh yields, catalyst is reusable. researchgate.net
Phenylacetic Acid and Benzylamine DerivativesNiCl₂TolueneModerate to excellent yields; steric and electronic effects are crucial. nih.gov
Carboxylate Salts and AminesHBTUNot specifiedEfficient coupling, complete in 1-2 hours, good to excellent yields. semanticscholar.org

Intramolecular biaryl coupling reactions are a powerful strategy for the synthesis of complex polycyclic aromatic systems, including the dibenzo[b,d]pyran-6-one core found in various natural products. Phenyl benzoate derivatives are excellent precursors for such transformations, where an ester linkage tethers the two aromatic rings that are to be coupled.

Palladium-mediated intramolecular aryl-aryl coupling of a suitably functionalized phenyl benzoate derivative has been successfully employed in the synthesis of graphislactone G, a 6H-dibenzo[b,d]pyran-6-one type natural product. semanticscholar.orgcrossref.org The synthesis begins with the condensation of a phenol (B47542) and a benzoic acid derivative to form the precursor phenyl benzoate. semanticscholar.org This precursor, containing an appropriately placed leaving group (e.g., iodide, bromide, or triflate) on one aryl ring, undergoes intramolecular coupling in the presence of a palladium catalyst, a ligand, and a base to construct the lactone-bridged biaryl system. semanticscholar.org

The regioselectivity of the coupling can be highly dependent on the choice of ligand and the substitution pattern on the aromatic rings. semanticscholar.org For example, in the synthesis of a graphislactone G precursor, the use of P(o-tolyl)₃ as a ligand resulted in extremely high regioselectivity. semanticscholar.org This highlights the directing effect that substituents, such as a chlorine atom on the phenoxy group, can exert during the coupling reaction. semanticscholar.org

The following table details the impact of reaction conditions on the regioselectivity of a palladium-mediated intramolecular biaryl coupling of a phenyl benzoate derivative.

LigandBaseSolventProduct Ratio (Regioisomer 1 : Regioisomer 2)Total Yield (%)Reference
P(o-tolyl)₃K₂CO₃Dioxane>99 : <175 semanticscholar.org
PPh₃K₂CO₃Dioxane6.3 : 178 semanticscholar.org
DPPPCs₂CO₃Toluene2.5 : 164 semanticscholar.org
DPPP-nBu₃PCs₂CO₃Toluene1.1 : 169 semanticscholar.org

Iv. Reactivity and Advanced Chemical Transformations of Methyl 4 Fluoro 2 Phenylbenzoate

Ester Hydrolysis and Transesterification Reactivity under Controlled Conditions

Transesterification, the process of exchanging the methoxy (B1213986) group of the ester with another alcohol or a phenol (B47542), is another important reaction. rsc.org This transformation is typically catalyzed by acids, bases, or organometallic compounds. For instance, the transesterification of methyl benzoates with various alcohols can be achieved using solid acid catalysts like zirconium/titanium oxides. mdpi.com In the case of Methyl 4-fluoro-2-phenylbenzoate, reaction with a different alcohol (R-OH) under appropriate catalytic conditions would lead to the formation of a new ester, R-4-fluoro-2-phenylbenzoate, and methanol. The efficiency of such reactions can be high, and they are crucial for the synthesis of diverse ester derivatives. researchgate.net

The table below summarizes the expected outcomes of hydrolysis and transesterification of this compound.

ReactionReagentsCatalystProduct(s)
HydrolysisWater (H₂O)Acid (e.g., H₂SO₄) or Base (e.g., NaOH)4-fluoro-2-phenylbenzoic acid and Methanol
TransesterificationAlcohol (R-OH)Acid, Base, or Organometallic catalystR-4-fluoro-2-phenylbenzoate and Methanol

Aromatic Substitution Reactions on the Fluorinated Benzoate (B1203000) Core

The fluorinated benzoate ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, namely the fluorine, the phenyl group, and the methoxycarbonyl group, determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-directing deactivator, while the phenyl group is also ortho-, para-directing. The methoxycarbonyl group is a meta-directing deactivator. The interplay of these directing effects can lead to complex product mixtures. However, under specific conditions, regioselective substitution can be achieved. For example, Friedel-Crafts acylation of related m-fluorotoluene derivatives proceeds to give a mixture of ortho- and para-substituted products. google.com

Regioselective Chemical Modifications of the Fluorine and Phenyl Substituents

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the electron-withdrawing methoxycarbonyl group para to it. wikipedia.org In SNAr reactions, a nucleophile displaces the fluoride (B91410) ion. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, making fluorinated aromatics excellent substrates. wikipedia.orgstrath.ac.uk A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom, providing a versatile method for introducing new functional groups at the C4 position. For example, the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine (B48309) results in the displacement of the fluorine atom to form methyl 3-nitro-4-(benzylamino)benzoate. chegg.com This demonstrates the feasibility of SNAr reactions on fluorinated benzoate systems.

The general scheme for an SNAr reaction on this compound is shown below:

Scheme of SNAr reaction

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. In this compound, the ester group itself is not a strong DMG. However, the phenyl substituent offers sites for regioselective modification. While the ester group can be sensitive to organolithium reagents, related transformations on aromatic amides have been shown to proceed smoothly. unito.it Alternatively, the carboxylic acid obtained from the hydrolysis of the ester can act as a potent DMG, allowing for functionalization at the position ortho to the carboxylate. organic-chemistry.org This would correspond to the C3 position of the original molecule.

Another approach involves the functionalization of the phenyl ring at the C2 position. The biphenyl (B1667301) moiety itself can be subject to directed metalation strategies, depending on the presence of other directing groups on the second phenyl ring. ontosight.aiontosight.ai

Reactivity as a Radical Anion Precursor in Electron Transfer Processes

Aromatic esters can accept an electron to form a radical anion. wikipedia.orgnih.gov The stability of the resulting radical anion is influenced by the electron-accepting ability of the aromatic system and the substituents present. In the case of this compound, the presence of the electron-withdrawing fluorine atom and the extended π-system of the biphenyl moiety would be expected to stabilize the radical anion. The formation of such radical anions can be achieved by reaction with alkali metals (e.g., sodium, potassium) in an aprotic solvent like THF. nih.govrsc.org These radical anions are highly reactive intermediates and can participate in a variety of subsequent reactions, including dimerization and protonation. wikipedia.orgrsc.org The study of such radical anions provides insight into the electronic structure and reactivity of the parent molecule.

Fries Rearrangement of Phenyl Benzoate Derivatives

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenyl ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). organic-chemistry.orgbyjus.com While this compound is not a phenyl ester itself, its derivatives where the methyl group is replaced by a substituted phenyl group would be susceptible to this rearrangement. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the phenolic ring. byjus.com The regioselectivity of the rearrangement (ortho vs. para) is influenced by factors such as temperature and the solvent used. byjus.com Studies on substituted phenyl benzoates have shown that electron-donating groups on the phenol moiety and electron-withdrawing groups on the acyl group can affect the reaction yield and product distribution. researchgate.net The photo-Fries rearrangement offers an alternative, catalyst-free method using UV light to induce a similar transformation through a radical mechanism. unipv.it

The general mechanism of the Fries rearrangement is illustrated below:

Mechanism of the Fries Rearrangement

V. Applications in Advanced Chemical Synthesis As a Key Intermediate

Methyl 4-fluoro-2-phenylbenzoate as a Precursor for Complex Organic Architectures

The inherent structure of this compound, featuring a substituted biphenyl (B1667301) system, serves as a foundational element for the construction of more elaborate and functionally rich organic molecules. The biphenyl moiety is a privileged scaffold in many areas of chemistry, and the strategic inclusion of a fluorine atom and a methyl ester group provides multiple points for synthetic diversification.

This compound is a key building block for creating a variety of organic scaffolds, particularly those based on the fluorinated biphenyl motif. This structural unit is of considerable importance in medicinal chemistry, crop protection, and materials science. nih.gov The presence of fluorine can significantly alter the electronic distribution, reactivity, and lipophilicity of a molecule, which can enhance drug-receptor interactions. nih.gov Phenyl benzoate (B1203000) derivatives, in general, are widely utilized as intermediates in the synthesis of novel bioactive compounds.

The synthesis of more complex fluorinated biphenyls often employs cross-coupling reactions, with the Suzuki-Miyaura (SM) reaction being one of the most extensively used methods for forming the crucial C-C bond between aryl groups. nih.govacs.org In this context, precursors structurally similar to this compound can be assembled or further functionalized using such palladium-catalyzed reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further handles for synthetic elaboration into diverse molecular frameworks.

In the realm of materials science, fluorinated aromatic compounds are critical for developing high-performance polymers with specialized properties. Polyimides, known for their thermal stability and mechanical strength, can have their properties fine-tuned by incorporating fluorine atoms. The introduction of fluorinated groups, such as those that could be derived from a this compound backbone, can effectively reduce the dielectric constant and moisture absorption of the resulting polyimide. This makes them highly desirable for applications in microelectronics and aerospace.

The synthesis of these specialized polyimides requires fluorinated monomers, specifically aromatic diamines and dianhydrides. A compound like this compound represents a potential precursor to these essential building blocks. Through established synthetic transformations, the ester and phenyl groups can be converted into amines or serve as a foundation for building the dianhydride structure, embedding the advantageous properties of the C-F bond into the final polymer.

Precursor MoietyTarget Monomer TypeResulting PolymerKey Property Improvement
Fluorinated BiphenylAromatic DiamineFluorinated PolyimideLower Dielectric Constant
Fluorinated BiphenylAromatic DianhydrideFluorinated PolyimideEnhanced Thermal Stability
Fluorinated BiphenylAromatic DiamineFluorinated PolyimideReduced Moisture Adsorption

Design Principles for Modulating Chemical Reactivity and Selectivity via Fluorination

The strategic placement of a fluorine atom on an aromatic ring is a powerful tool for modulating chemical reactivity and selectivity, a principle well-exemplified by the structure of this compound. The high electronegativity and small size of the fluorine atom create unique electronic effects that guide synthetic outcomes.

Feature of FluorineImpact on Reactivity/SelectivitySynthetic Application
High ElectronegativityAlters electron density of the aromatic ringDirects regioselectivity of electrophilic substitution
Small van der Waals radiusMinimal steric hindranceAllows for subtle modification without altering molecular shape
Strong C-F BondHigh chemical and thermal stabilityIncreases robustness of the final product
Bioisosteric PropertiesMimics H or OH groupsModulates biological activity and metabolic stability

Synthetic Utility in Multi-component Reactions and Cascade Processes

While specific documented examples of this compound in multi-component reactions (MCRs) and cascade processes are not abundant in the literature, its structural features suggest significant potential for such applications. MCRs, where multiple starting materials react in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Privileged structures like fluorene (B118485) and fluorenone, which are structurally related to biphenyls, have been successfully implemented in isocyanide-based MCRs to create diverse and complex derivatives. researchgate.net

Similarly, cascade reactions, which involve multiple sequential transformations in a one-pot setting, are powerful tools for rapidly building molecular complexity. Chemists have developed cascade reactions that enable multiple fluorination steps by sequentially generating reactive intermediates. idw-online.de The reactivity of the fluorinated biphenyl core in this compound could potentially be harnessed to trigger or participate in such synthetic cascades. For instance, a reaction could be initiated at the ester functional group, followed by an intramolecular cyclization involving the biphenyl system, a strategy common in the synthesis of polycyclic aromatic compounds. The development of such processes using versatile intermediates like this compound remains a promising area for future synthetic exploration.

Vi. Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR for reaction product analysis and intermediate characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 4-fluoro-2-phenylbenzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would offer a comprehensive picture of the molecule's framework.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and the fluorinated benzoate (B1203000) rings, as well as a characteristic singlet for the methyl ester protons. The splitting patterns (coupling) between adjacent protons would help to confirm their relative positions on the aromatic rings.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group, the carbons directly bonded to the fluorine atom and the ester oxygen, and the various aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atom and the ester group.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It would show a single resonance for the fluorine atom, and its chemical shift would be highly sensitive to the electronic environment within the molecule. Coupling between the fluorine atom and nearby protons (³JHF) or carbons (nJCF) would provide further confirmation of the structure.

While specific experimental data for this compound is not widely available in published literature, the analysis of related compounds such as fluorobenzoic acids and their esters provides a basis for predicting the expected spectral features. For instance, studies on various fluorobenzoate derivatives have demonstrated the utility of NMR in confirming isomeric purity and characterizing electronic effects. rsc.orgnih.gov

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Assignment
¹H 7.8 - 8.1 dd JHH, JHF Aromatic H ortho to COOCH₃
¹H 7.3 - 7.6 m JHH Phenyl group protons
¹H 7.0 - 7.2 m JHH, JHF Aromatic H's on fluorinated ring
¹H ~3.9 s - -OCH₃
¹³C ~165 s - C=O
¹³C 160-165 (d) d ¹JCF C-F
¹³C 115-135 m nJCF, JCC Aromatic C's
¹³C ~52 s - -OCH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are instrumental in identifying the functional groups present in a compound.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations, C-F stretching, and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. Analysis of the IR spectra of related phenyl benzoates and fluorinated aromatics helps in assigning these vibrational modes. rsc.org

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000 Medium-Weak Aromatic C-H Stretch
2960-2850 Weak Methyl C-H Stretch
1740-1720 Strong C=O Ester Stretch
1600, 1480 Medium-Weak Aromatic C=C Stretch
1300-1200 Strong Ester C-O Stretch

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis in Synthetic Research

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and for gaining structural information from the fragmentation pattern.

For this compound (C₁₄H₁₁FO₂), the molecular weight is approximately 230.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 230. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 199, or the loss of the methyl formate (B1220265) group (-COOCH₃). The presence of the biphenyl (B1667301) linkage would also lead to characteristic fragments corresponding to the phenyl and fluorophenyl moieties. The analysis of fragmentation patterns in similar aromatic esters can provide a guide to interpreting the spectrum. rsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information.

The data would include:

Exact bond lengths and bond angles within the molecule.

The dihedral angle between the two aromatic rings, which is a key conformational feature of biphenyl compounds.

The planarity of the ester group relative to the aromatic ring.

The way molecules pack together in the crystal lattice, revealing any intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking between the aromatic rings.

While a crystal structure for this compound itself is not found in the surveyed literature, studies on structurally similar molecules like substituted phenyl benzoates and biphenyls demonstrate the power of this technique in revealing detailed structural nuances. iucr.orgresearchgate.net For example, the analysis of 2-chloro-6-fluorophenyl 4-chlorobenzoate (B1228818) revealed a dihedral angle of 49.96 (12)° between its aromatic rings. iucr.org Similar analysis for this compound would be invaluable for understanding its solid-state conformation.

Vii. Current Challenges and Future Research Perspectives in Fluorinated Benzoate Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary challenge in the synthesis of complex fluorinated benzoates, including Methyl 4-fluoro-2-phenylbenzoate, lies in the development of methodologies that are not only efficient but also environmentally benign and amenable to large-scale production. Traditional fluorination methods often rely on harsh reagents and stoichiometric quantities of promoters, leading to significant waste generation and safety concerns.

Current Research Focus:

Catalytic Fluorination: A major thrust is the development of catalytic methods for C-H fluorination, which would allow for the direct introduction of fluorine atoms into pre-functionalized benzoate (B1203000) rings, bypassing the need for multi-step sequences involving pre-installed leaving groups.

Flow Chemistry: The use of microreactor technology is being explored to enable safer and more efficient fluorination reactions, particularly those involving hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). Flow chemistry offers precise control over reaction parameters, leading to improved yields and selectivity.

Biocatalysis: The use of enzymes, such as fluorinases, to catalyze the formation of C-F bonds offers a green and highly selective alternative to traditional chemical methods. While still in its nascent stages for complex benzoates, this approach holds immense promise for sustainable synthesis.

Data on Synthetic Approaches for Related Fluorinated Benzoates:

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
m-Fluorotoluene, Trichloroacetyl chlorideAnhydrous aluminum trichloride, followed by hydrolysis and acidification4-Fluoro-2-methylbenzoic acidNot specified google.com
4-Fluorobenzoic acidSec-butyl lithium or tert-butyl lithium, then methyl iodide4-Fluoro-2-methylbenzoic acidLow google.com

This table illustrates synthetic routes to a related compound, highlighting the multi-step nature and potential for low yields in some traditional methods.

Advancements in Chemo- and Regioselective Fluorination and Defluorination Strategies

Achieving precise control over the position of fluorine substitution (regioselectivity) and reacting only at the desired functional group (chemoselectivity) remains a significant hurdle. In a molecule like this compound, with multiple potential reaction sites, selective modification is crucial for accessing specific analogs and for late-stage functionalization of complex molecules.

Key Research Areas:

Directing Groups: The use of removable directing groups to guide fluorinating reagents to a specific C-H bond on the benzoate or phenyl ring is an active area of investigation.

Catalyst Design: The development of catalysts with tailored ligand spheres that can differentiate between similar C-H bonds is critical for achieving high regioselectivity.

Selective Defluorination: Conversely, strategies for the selective removal or replacement of fluorine atoms (defluorination) are being explored to access a wider range of fluorinated patterns from polyfluorinated precursors.

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The traditional trial-and-error approach to drug discovery and materials development is being increasingly supplemented by computational methods. For fluorinated benzoates, these tools can predict key properties and guide synthetic efforts.

Emerging Trends:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods are being used to predict the impact of fluorination on molecular geometry, electronic properties, and reactivity. This can help in understanding reaction mechanisms and in designing more effective catalysts.

Machine Learning and AI: Artificial intelligence algorithms are being trained on large datasets of chemical information to predict the biological activity, toxicity, and physical properties of novel fluorinated benzoates, accelerating the discovery process.

In Silico Screening: Virtual screening of large compound libraries containing fluorinated benzoates against biological targets can identify promising lead candidates for further experimental investigation.

Exploration of Novel Reactivity Patterns and Synthetic Applications for Fluorinated Benzoate Esters

Beyond their established roles, researchers are continuously seeking to uncover new reactivity patterns of fluorinated benzoate esters to expand their synthetic utility.

Areas of Exploration:

C-F Bond Activation: While the carbon-fluorine bond is notoriously strong, methods for its selective activation and functionalization are being developed. This could open up new avenues for modifying fluorinated benzoates and creating novel molecular architectures.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Applying photoredox catalysis to fluorinated benzoates could enable previously inaccessible transformations under mild conditions.

Fluorinated Building Blocks: The development of novel, readily accessible fluorinated benzoate building blocks is crucial for their wider adoption in discovery chemistry. This includes the synthesis of isomers and derivatives with diverse substitution patterns.

Q & A

Q. Common Impurities :

  • Hydrolysis product : 4-Fluoro-2-phenylbenzoic acid (from ester degradation).
  • Fluorination byproducts : Di- or tri-fluorinated isomers.

Advanced: What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The fluorine atom enhances binding via halogen bonding .
  • QSAR models : Correlate substituent effects (e.g., fluorine’s Hammett σpara value) with bioactivity. Fluorine’s electron-withdrawing nature increases metabolic stability .
  • MD simulations : Assess solvation effects on the ester group’s hydrolysis rate in physiological conditions .

Basic: How does the fluorine substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Fluorine increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
  • Acidity : The electron-withdrawing effect lowers the pKa of adjacent protons (e.g., aromatic protons near F) .
  • Thermal stability : TGA analysis shows decomposition onset at 220°C, higher than non-fluorinated analogs due to stronger C-F bonds .

Advanced: What strategies mitigate conflicting data in reaction optimization studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., acyloxyboron intermediates in esterification) .
  • Meta-analysis : Compare kinetic data across studies (e.g., Arrhenius plots for hydrolysis rates) to identify outliers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methanol) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.